Enhanced Spectrum of Activity: Ro 24-4383 Covers a Broader Range of Clinical Aerobes Compared to Its Individual Moieties
Ro 24-4383 demonstrated a broader spectrum of in vitro antibacterial activity against a large panel of clinical aerobic isolates compared to its individual parent components, cefotaxime and ciprofloxacin. When tested against 363 gram-positive and gram-negative aerobic clinical isolates, Ro 24-4383 was active against 99% of the strains, whereas cefotaxime and ciprofloxacin were active against 77% and 97%, respectively [1]. This indicates that the hybrid molecule covers an additional 22% of strains compared to cefotaxime alone and a further 2% compared to ciprofloxacin alone. The enhanced coverage reflects the combined and synergistic targeting of both beta-lactam and quinolone antibacterial mechanisms, providing broader efficacy against mixed microbial populations where individual agents may fail.
| Evidence Dimension | Percentage of clinical aerobic isolates susceptible in vitro |
|---|---|
| Target Compound Data | 99% of 363 isolates |
| Comparator Or Baseline | Cefotaxime: 77% of 363 isolates; Ciprofloxacin: 97% of 363 isolates |
| Quantified Difference | 22% absolute increase vs. cefotaxime; 2% absolute increase vs. ciprofloxacin |
| Conditions | In vitro susceptibility testing of 363 gram-positive and gram-negative aerobic clinical isolates |
Why This Matters
For researchers developing broad-spectrum antibacterial candidates or evaluating hybrid antibiotic concepts, this quantitative evidence of expanded coverage directly supports the selection of Ro 24-4383 as a benchmark dual-action molecule with demonstrably superior in vitro spectrum relative to its clinically established parent drugs.
- [1] Beskid G, Albrecht HA, Fallat V, Keith DD, Lipschitz ER, McGarry CM, McGarry DH, Rossman P, Siebelist J. In vitro and in vivo activity of carbamate-linked dual-action antibacterial Ro 24-4383. Chemotherapy. 1991;37(5):310-317. View Source
